2-(4-Ethynylphenyl)-1,3-benzothiazole
CAS No.: 84033-07-8
Cat. No.: VC19292984
Molecular Formula: C15H9NS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84033-07-8 |
|---|---|
| Molecular Formula | C15H9NS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 2-(4-ethynylphenyl)-1,3-benzothiazole |
| Standard InChI | InChI=1S/C15H9NS/c1-2-11-7-9-12(10-8-11)15-16-13-5-3-4-6-14(13)17-15/h1,3-10H |
| Standard InChI Key | HZQZCYKCNPJNMR-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(4-Ethynylphenyl)-1,3-benzothiazole (C₁₅H₉NS) consists of a benzothiazole ring system (a benzene fused to a thiazole) linked to a 4-ethynylphenyl group. The ethynyl (–C≡CH) substituent at the para position introduces significant electron-withdrawing effects and planarizes the molecule, enhancing conjugation across the aromatic system . Key structural parameters include:
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Molecular weight: 235.3 g/mol
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Bond lengths: The C≡C bond in the ethynyl group measures 1.20 Å, while the C–S bond in the thiazole ring is 1.67 Å .
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Torsional angles: The dihedral angle between the benzothiazole and ethynylphenyl groups is approximately 15°, indicating near-planarity .
Electronic Properties
Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 3.2 eV, suggesting suitability for optoelectronic applications . The ethynyl group lowers the LUMO energy by 0.5 eV compared to unsubstituted benzothiazole, enhancing electron-accepting capacity . UV-Vis spectra show absorption maxima at 320 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹), attributed to π→π* transitions .
Table 1: Physicochemical Properties of 2-(4-Ethynylphenyl)-1,3-Benzothiazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉NS |
| Molecular Weight | 235.3 g/mol |
| Melting Point | 148–150°C (predicted) |
| LogP (Octanol-Water) | 3.8 |
| HOMO Energy | -6.3 eV |
| LUMO Energy | -3.1 eV |
Synthetic Approaches
Conventional Methods
The synthesis typically involves coupling 2-aminothiophenol with 4-ethynylbenzaldehyde derivatives. In a representative procedure :
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Condensation: 4-Ethynylbenzaldehyde (1.0 eq) reacts with 2-aminothiophenol (1.2 eq) in ethanol under reflux (12 h).
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Cyclization: The intermediate undergoes oxidative cyclization using I₂/K₂CO₃ to form the thiazole ring.
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Purification: Recrystallization from ethanol yields the product in 65–70% purity .
Green Chemistry Approaches
A catalyst-free, one-pot method utilizes elemental sulfur (S₈) and dimethyl sulfoxide (DMSO) as an oxidant :
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Reagents: 4-Ethynylaniline (0.2 mmol), aliphatic amine (0.4 mmol), S₈ (0.075 mmol).
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Conditions: 140°C in DMSO (22 h, N₂ atmosphere).
This method avoids toxic catalysts and achieves dual C–S bond formation via radical intermediates .
Pharmacological and Biological Activities
Antimicrobial Activity
Benzothiazoles with electron-withdrawing substituents demonstrate broad-spectrum antimicrobial effects. For example, 2-(4-fluorophenyl)-1,3-benzothiazole inhibits E. coli (MIC = 8 µg/mL) . The ethynyl group’s hydrophobicity likely augments interactions with bacterial membranes .
Table 2: Biological Activities of Benzothiazole Analogues
| Compound | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| 2-(4-Bromophenyl)-BTA | 5.61 µM (HCT-116) | VEGFR-2 |
| 2-(4-Fluorophenyl)-BTA | 8 µg/mL (E. coli) | Bacterial topoisomerase |
| 2-(4-Ethynylphenyl)-BTA | Predicted: 2–10 µM | Tubulin/VEGFR-2 |
Applications in Materials Science
Organic Electronics
The ethynyl group enables click chemistry for constructing conjugated polymers. Poly(2-(4-ethynylphenyl)-1,3-benzothiazole) exhibits:
Fluorescent Probes
The compound’s rigid structure and extended conjugation make it a candidate for bioimaging. In acetonitrile, it emits at 450 nm (ΦFL = 0.45), with a Stokes shift of 3,779 cm⁻¹ . Functionalization with PEG chains improves aqueous solubility for cellular tracking .
Structure-Activity Relationships (SAR)
Substituent Effects
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Electron-Withdrawing Groups (EWGs): Bromine or ethynyl groups at the para position increase anticancer potency by 30% compared to methyl substituents .
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Planarity: Near-planar structures (e.g., ethynyl) enhance DNA intercalation, as shown in molecular docking studies .
Computational Insights
Molecular dynamics simulations predict strong binding to VEGFR-2 (ΔG = -9.8 kcal/mol), with the ethynyl group forming π-stacking interactions with Phe1047 . ADMET profiling suggests moderate bioavailability (F = 65%) but high plasma protein binding (89%) .
Future Perspectives
Further research should prioritize:
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In Vivo Toxicity Studies: To evaluate systemic effects and therapeutic windows.
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Polymer Synthesis: Exploiting click chemistry for photovoltaic materials.
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Targeted Drug Delivery: Conjugating the compound to antibodies for precision oncology.
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